

# **TP-472 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP 472   |           |
| Cat. No.:            | B1191975 | Get Quote |

An In-depth Technical Guide to TP-472: A Selective BRD9/7 Inhibitor

#### **Abstract**

TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, chromatin "reader" proteins implicated in transcriptional regulation and oncogenesis. This document provides a comprehensive technical overview of TP-472, including its chemical properties, mechanism of action, and its demonstrated efficacy in melanoma models. The information is intended for researchers, scientists, and professionals in drug development interested in the epigenetic modulation of cancer.

## **Chemical Structure and Physicochemical Properties**

TP-472 is a small molecule inhibitor with a well-defined chemical structure. Its properties are critical for its use as a research tool and potential therapeutic agent.

#### **Chemical Identity**

- Formal Name: 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide[1]
- CAS Number: 2079895-62-6[1][2]
- Molecular Formula: C20H19N3O2[1]
- Molecular Weight: 333.4 g/mol [1]
- SMILES: O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41[1]



• InChi Key: RPBMXJHQYJLPDN-UHFFFAOYSA-N[1]

**Table 1: Physicochemical and Pharmacological** 

**Properties of TP-472** 

| Property Property       | Value                                                                 | Source |
|-------------------------|-----------------------------------------------------------------------|--------|
| Purity                  | ≥98%                                                                  | [1]    |
| Formulation             | A solid                                                               | [1]    |
| Solubility              | Soluble in DMSO                                                       | [1]    |
| Storage Temperature     | -20°C                                                                 | [1]    |
| Stability               | ≥ 4 years                                                             | [1]    |
| Binding Affinity (K_d_) | BRD9: 33 nM; BRD7: 340 nM                                             | [1][2] |
| Cellular Potency (EC50) | 320 nM (NanoBRET assay)                                               | [1]    |
| Selectivity             | >30-fold for BRD9 over other<br>bromodomain families (except<br>BRD7) | [1][2] |

# **Mechanism of Action and Biological Activity**

TP-472 functions as a selective inhibitor of the bromodomains of BRD9 and BRD7. These proteins are components of chromatin remodeling complexes and play a crucial role in reading acetylated lysine residues on histones, thereby regulating gene expression.

In the context of melanoma, BRD7 and BRD9 are often overexpressed and associated with a poor prognosis.[3] TP-472 exerts its anti-tumor effects through a dual mechanism:

- Suppression of Oncogenic Signaling: Treatment with TP-472 downregulates the expression
  of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens,
  and fibronectins.[3][4] This disrupts the ECM-mediated signaling pathways that are essential
  for cancer cell growth and proliferation.[3][4]
- Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes, including BAX, MDM2, and CDKN1A (p21), leading to programmed cell death in melanoma



cells.[2][4]

The diagram below illustrates the proposed signaling pathway affected by TP-472 in melanoma cells.



Click to download full resolution via product page

Caption: TP-472 inhibits BRD9/7, suppressing ECM signaling and inducing apoptosis.

# **Experimental Data and Efficacy**

The anti-melanoma activity of TP-472 has been validated through various in vitro and in vivo experiments.

### **In Vitro Studies**

TP-472 has demonstrated significant activity against BRAF mutant melanoma cell lines (e.g., A375, SKMEL-28, M14, A2058).[2]

- Growth Inhibition: It effectively inhibits the growth of melanoma cell lines at concentrations of 5 and 10  $\mu$ M.[2]
- Long-Term Survival: TP-472 strongly inhibits the long-term survival of multiple melanoma cell lines at concentrations of 5 and 10  $\mu$ M.[2]
- Apoptosis Induction: Treatment with 10 μM TP-472 for 48 hours induces apoptosis in melanoma cells.[3]



**Table 2: Summary of In Vitro Efficacy of TP-472** 

| Assay Type                  | Cell Lines                       | Concentrati<br>on | Duration | Observed<br>Effect                                         | Source |
|-----------------------------|----------------------------------|-------------------|----------|------------------------------------------------------------|--------|
| Growth<br>Inhibition        | BRAF mutant<br>melanoma          | 5 μΜ, 10 μΜ       | 24 hours | Effective<br>growth<br>inhibition                          | [2]    |
| Long-Term<br>Survival       | M14,<br>SKMEL-28,<br>A375, A2058 | 5 μΜ, 10 μΜ       | 2 weeks  | Strong<br>inhibition of<br>survival                        | [2]    |
| Apoptosis<br>Induction      | Melanoma<br>cells                | 10 μΜ             | 48 hours | Upregulation of pro- apoptotic genes (BAX, MDM2, CDKN1A)   | [2][3] |
| Gene<br>Expression<br>(ECM) | A375 cells                       | 5 μΜ, 10 μΜ       | 24 hours | Downregulati<br>on of ECM<br>protein-<br>encoding<br>genes | [2]    |

### **In Vivo Studies**

The efficacy of TP-472 was also confirmed in a melanoma xenograft mouse model.

Tumor Growth Inhibition: Intraperitoneal (i.p.) administration of TP-472 at a dose of 20 mg/kg, three times a week for five weeks, significantly inhibited subcutaneous tumor growth.
 [2]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings.

### **Cell Culture and Treatment**



Melanoma cell lines (e.g., A375, SKMEL-28) are cultured in standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO<sub>2</sub> incubator. For experiments, cells are seeded and allowed to attach overnight. TP-472, dissolved in DMSO, is then added to the media at the desired final concentrations (e.g., 5  $\mu$ M, 10  $\mu$ M). A vehicle control (DMSO) is run in parallel.

### mRNA Sequencing and Analysis

The following workflow outlines the key steps for transcriptome analysis.



Click to download full resolution via product page

Caption: Workflow for transcriptome analysis of TP-472-treated melanoma cells.



Procedure: A375 melanoma cells are treated with DMSO (control), 5 μM TP-472, or 10 μM TP-472 for 24 hours.[3] Total RNA is extracted using a suitable kit. mRNA is then enriched, and sequencing libraries are prepared. High-throughput sequencing is performed, and the resulting data is analyzed to identify differentially expressed genes. Functional pathway analyses, such as Reactome, are used to elucidate the biological pathways affected by TP-472 treatment.[3][4]

### In Vivo Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: Melanoma cells (e.g., A375) are injected subcutaneously into the flanks
  of the mice.
- Treatment: Once tumors are established, mice are randomized into control and treatment groups. The treatment group receives TP-472 (e.g., 20 mg/kg, i.p., three times a week), while the control group receives a vehicle control.[2]
- Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal weight and health are also monitored.
- Statistical Analysis: Tumor progression data is analyzed using appropriate statistical methods, such as the area under the curve method.[3]

### Conclusion

TP-472 is a valuable chemical probe for studying the biological roles of BRD9 and BRD7. Its ability to inhibit melanoma growth by modulating ECM-related oncogenic signaling and inducing apoptosis highlights its potential as a candidate for melanoma therapy.[3][4][5] The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of BRD7/9 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [TP-472 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191975#tp-472-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com